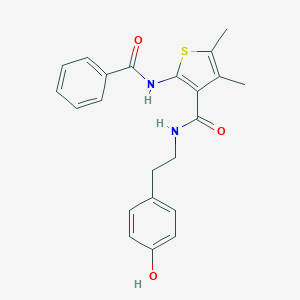![molecular formula C19H22BrN3O2S B276856 7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B276856.png)
7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one, also known as BDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells through the activation of the mitochondrial pathway. It also inhibits the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. It also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, its low solubility in water and potential toxicity at high concentrations are some of the limitations that need to be addressed.
Orientations Futures
Future research on 7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one should focus on improving its solubility and reducing its toxicity to increase its efficacy as a potential anticancer agent. It should also investigate the mechanisms underlying its anti-inflammatory, antiviral, and antibacterial properties to explore its potential applications in other fields of research. Additionally, the development of 7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one derivatives with improved pharmacokinetic properties and selectivity for cancer cells should be explored.
Méthodes De Synthèse
7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one is synthesized through a multistep process involving the reaction of 2-aminothiophenol with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with diethylamine. The final product is obtained through a cyclization reaction with 2-chloro-4,6-dimethoxy-1,3,5-triazine as a coupling agent.
Applications De Recherche Scientifique
7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one has been shown to exhibit potent anticancer activity in various types of cancer cells, including breast, lung, and prostate cancer cells. It has also been found to possess anti-inflammatory, antiviral, and antibacterial properties.
Propriétés
Formule moléculaire |
C19H22BrN3O2S |
|---|---|
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
5-bromo-6-[2-(diethylamino)ethoxy]-8-thia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10-pentaen-16-one |
InChI |
InChI=1S/C19H22BrN3O2S/c1-3-22(4-2)10-11-25-16-13(20)8-7-12-15-18(26-17(12)16)21-14-6-5-9-23(14)19(15)24/h7-8H,3-6,9-11H2,1-2H3 |
Clé InChI |
HAWDMZQCZLHMNL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=C(C=CC2=C1SC3=C2C(=O)N4CCCC4=N3)Br |
SMILES canonique |
CCN(CC)CCOC1=C(C=CC2=C1SC3=C2C(=O)N4CCCC4=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B276776.png)

![6-Amino-4-(4-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B276781.png)
![(2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one](/img/structure/B276788.png)
![3-[(2-morpholin-4-ylethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276789.png)
![N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide](/img/structure/B276790.png)
![N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B276793.png)

![N-{3-[(dimethylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B276795.png)
![1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one](/img/structure/B276798.png)
![9-Bromo-10-hydroxy-3,4-dihydro[1]benzothieno[2',3':4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one](/img/structure/B276800.png)
![3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B276802.png)
![Ethyl 2-{[(diethylamino)acetyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276809.png)